2-(Trifluoromethyl)-7H-purin-6-amine is a purine derivative notable for its trifluoromethyl group, which enhances its biological activity and chemical properties. This compound is classified under purine analogs, which are essential in various biochemical applications, particularly in medicinal chemistry due to their role in nucleic acid metabolism and enzyme inhibition.
The compound can be synthesized from commercially available purine derivatives through several chemical reactions involving trifluoromethylation techniques. The introduction of the trifluoromethyl group is crucial for enhancing the compound's pharmacological properties.
2-(Trifluoromethyl)-7H-purin-6-amine falls into the category of N-heteroaryl-purine derivatives, which are known for their diverse biological activities, including antiviral and anticancer effects. These compounds are often explored as potential therapeutic agents due to their structural similarity to natural purines.
The synthesis of 2-(trifluoromethyl)-7H-purin-6-amine typically involves the following steps:
In industrial settings, continuous flow reactors are frequently employed to scale up the synthesis while ensuring consistent quality and yield. The optimization of reaction conditions is critical to minimize by-products and maximize efficiency .
The molecular formula for 2-(trifluoromethyl)-7H-purin-6-amine is with a molecular weight of approximately 229.15 g/mol. Its structure features a purine ring system with a trifluoromethyl group at the 2-position and an amino group at the 6-position.
C1=NC2=C(N1)N=C(N=C2N)C(=N)C(F)(F)F
BMTRUMHIUCPEJC-UHFFFAOYSA-N
2-(Trifluoromethyl)-7H-purin-6-amine can undergo various chemical transformations:
Specific reaction conditions include:
The mechanism of action for 2-(trifluoromethyl)-7H-purin-6-amine primarily involves its interaction with biological targets such as enzymes and nucleic acids. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better cellular uptake and prolonged action within biological systems.
This compound has been studied for its potential role as an inhibitor of various kinases involved in cancer progression, particularly through dual inhibition mechanisms targeting epidermal growth factor receptor and human epidermal growth factor receptor 2 pathways .
2-(Trifluoromethyl)-7H-purin-6-amine has several scientific applications:
This compound represents a significant area of interest within pharmaceutical research due to its unique structural features and potential therapeutic benefits.
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9